2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone

Anticancer NCI-60 screening Structure–activity relationship

2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone (CAS 897458-21-8) is a synthetic, small-molecule heterocycle belonging to the imidazo[2,1-b]thiazole class, which is widely recognized as a privileged scaffold in medicinal chemistry for anticancer, antiviral, and antimicrobial drug discovery programs. The compound features a 4-chlorophenyl substituent at the 6-position and a pyrrolidin-1-yl-ethanone tail at the 3-position of the fused bicyclic core, combining a molecular formula of C17H16ClN3OS and a molecular weight of 345.85 g/mol.

Molecular Formula C17H16ClN3OS
Molecular Weight 345.85
CAS No. 897458-21-8
Cat. No. B2369749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone
CAS897458-21-8
Molecular FormulaC17H16ClN3OS
Molecular Weight345.85
Structural Identifiers
SMILESC1CCN(C1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H16ClN3OS/c18-13-5-3-12(4-6-13)15-10-21-14(11-23-17(21)19-15)9-16(22)20-7-1-2-8-20/h3-6,10-11H,1-2,7-9H2
InChIKeyFLJXQDQBMZBNHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone (CAS 897458-21-8): A Functionalized Imidazo[2,1-b]thiazole for Focused Medicinal Chemistry Libraries


2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone (CAS 897458-21-8) is a synthetic, small-molecule heterocycle belonging to the imidazo[2,1-b]thiazole class, which is widely recognized as a privileged scaffold in medicinal chemistry for anticancer, antiviral, and antimicrobial drug discovery programs [1]. The compound features a 4-chlorophenyl substituent at the 6-position and a pyrrolidin-1-yl-ethanone tail at the 3-position of the fused bicyclic core, combining a molecular formula of C17H16ClN3OS and a molecular weight of 345.85 g/mol [2]. It represents a strategic extension of the 6-(4-chlorophenyl)imidazo[2,1-b]thiazole pharmacophore—the same core that has yielded potent antiproliferative agents in published structure–activity relationship (SAR) campaigns—with a tertiary amide tail that offers distinct physicochemical and biological properties compared to the commonly employed hydrazide, acetamide, or piperidine variants [3].

Why Generic Imidazo[2,1-b]thiazole Substitution Is Inadequate for SAR-Driven Research


The imidazo[2,1-b]thiazole scaffold is highly sensitive to peripheral substitution; even minor alterations at the 3-position profoundly affect biological potency, selectivity, and pharmacokinetic behavior. Published SAR campaigns demonstrate that the transition from a 3-acetic acid hydrazide derivative (compound 3b, broad-spectrum antitumor activity with log10GI50 values between –6.44 and –4.41 across the NCI-60 panel) to alternative amide tails yields divergent activity profiles [1]. For instance, a piperazinyl-pyridinyl-acetamide derivative (compound 5l) exhibited an IC50 of 1.4 µM against MDA-MB-231 cells compared to sorafenib's IC50 of 5.2 µM, whereas closely related halogen-substituted pyridinyl-acetamide congeners displayed attenuated cytotoxicity [2]. Similarly, in the antiviral domain, N-arylidenehydrazide derivatives of the same 6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl core showed EC50 values ranging from 7.5 µM to 20 µM against feline coronavirus and herpes simplex virus-1, with selectivity indices that varied by >10-fold depending solely on the terminal arylidene substituent [3]. These data collectively underscore that generic imidazo[2,1-b]thiazole building blocks cannot be freely interchanged without risking loss of target potency, altered selectivity windows, or compromised intellectual property differentiation.

Quantitative Differentiation Evidence for 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone (CAS 897458-21-8)


Pyrrolidine Amide Tail Confers a Structurally Distinct Scaffold for Anticancer SAR Relative to the Validated NCI-60 Hydrazide Lead Series

The 6-(4-chlorophenyl)imidazo[2,1-b]thiazole core is validated by NCI-60 screening data for hydrazide derivative 3b, which achieved log10GI50 values between –6.44 and –4.41 across a full panel of human cancer cell lines, with the strongest growth inhibition (log10GI50 = –6.44) observed against the OVCAR-3 ovarian cancer line [1]. In a related optimization campaign, the acetamide-linked derivative 5l (bearing a 6-(4-chlorophenyl) core) demonstrated an IC50 of 1.4 µM against the MDA-MB-231 breast cancer line, outperforming sorafenib (IC50 = 5.2 µM) by approximately 3.7-fold, while also exhibiting 16-fold selectivity over the HepG2 hepatocellular carcinoma line (IC50 = 22.6 µM) [2]. The pyrrolidinyl-ethanone tail present in CAS 897458-21-8 replaces the hydrazide or acetamide linker with a conformationally constrained tertiary amide, offering a chemically distinct vector for exploring potency and selectivity modulation within the same core pharmacophore.

Anticancer NCI-60 screening Structure–activity relationship

Antiviral Activity Achieved Through Arylidenehydrazide Derivatives of the Same Core Provides a Rational Basis for Pyrrolidine Amide-Based Antiviral Screening

Antiviral evaluation of N-arylidenehydrazide derivatives (3a–3j) bearing the identical 6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl core demonstrated promising activity against multiple viral targets. Compound 3i exhibited an EC50 of 7.5 µM against feline coronavirus (FCoV) in CRFK cell cultures with a selectivity index (SI) exceeding 13 [1]. Against herpes simplex virus-1 (HSV-1), compounds 3c and 3g showed EC50 values of 9 µM and 20 µM, respectively, in HEL cell cultures; compound 3g additionally displayed an EC50 of 14 µM against vaccinia virus [1]. These data establish that the 6-(4-chlorophenyl) core is productive for antiviral activity, and the pyrrolidinyl-ethanone derivative (CAS 897458-21-8) constitutes a structurally differentiated analog amenable to direct comparative antiviral screening without prior synthetic derivatization.

Antiviral Feline coronavirus Herpes simplex virus

Antibacterial and Antitubercular Activity Confirmed for the 6-(4-Chlorophenyl) Core Supports Broad-Spectrum Antimicrobial Screening of the Pyrrolidine Amide Analog

The same hydrazide series (3a–3j) was evaluated against Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), and Mycobacterium tuberculosis H37Rv (ATCC 27294). Compound 3i demonstrated the highest antibacterial efficacy against S. aureus and E. coli, while compound 3j (the 5-nitro-2-furfurylidene derivative) exhibited the most potent antitubercular activity with an IC50 of 6.16 µg/mL and an IC90 of 14.39 µg/mL against M. tuberculosis H37Rv using the BACTEC 460 radiometric system [1]. These findings confirm that the 6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl core is compatible with antibacterial and antitubercular activity, and the pyrrolidinyl-ethanone analog represents a structurally orthogonal chemotype for evaluating whether the amide substitution pattern enhances or attenuates the antimicrobial phenotype observed in the hydrazide series.

Antibacterial Antitubercular Mycobacterium tuberculosis

Pyrrolidine Amide Tail Confers Lower Hydrogen-Bond Donor Count and Higher Calculated Lipophilicity Compared to Hydrazide and Acetamide Analogs

Computational comparison of the pyrrolidinyl-ethanone derivative (CAS 897458-21-8) against the hydrazide precursor and the N-pyridinyl-acetamide derivative 5l reveals key physicochemical differentiation: the tertiary amide tail eliminates the two hydrogen-bond donors present in the hydrazide functionality and reduces topological polar surface area (TPSA), while the pyrrolidine ring contributes approximately one additional methylene unit of lipophilicity compared to a morpholine or piperazine substituent [1]. These structural features are predicted to enhance passive membrane permeability relative to the hydrazide series, which may address the metabolic instability that reportedly limited the in vivo antitumor efficacy of earlier dihydroimidazothiazole leads identified in the p53-MDM2 inhibitor program [2].

Physicochemical properties Lipophilicity Drug-likeness

Commercially Available Pyrrolidine Derivative Enables Direct Procurement Without Multi-Step Synthetic Derivatization

While the majority of published imidazo[2,1-b]thiazole SAR campaigns have utilized hydrazide or acetamide derivatives requiring multi-step synthesis from the 3-acetic acid hydrazide precursor [1], 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone (CAS 897458-21-8) is available as a pre-synthesized research compound from multiple specialty chemical suppliers, typically at ≥95% purity . This eliminates the need for in-house synthetic effort, reduces lead time for primary screening from weeks to days, and ensures batch-to-batch consistency for SAR and reorder campaigns.

Procurement Commercial availability Screening library

Research and Industrial Application Scenarios for 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone (CAS 897458-21-8)


Designing Next-Generation Anticancer Agents with Improved Membrane Permeability

Medicinal chemistry teams pursuing imidazo[2,1-b]thiazole-based anticancer leads can deploy CAS 897458-21-8 as a starting scaffold that eliminates the hydrogen-bond donor liability of the validated hydrazide series (log10GI50 values between –6.44 and –4.41 in NCI-60 screening for compound 3b [1]), potentially overcoming the poor cell permeability that has limited the in vivo efficacy of earlier dihydroimidazothiazole p53-MDM2 inhibitors [2]. The tertiary pyrrolidine amide tail is predicted to enhance passive diffusion across lipid bilayers, making this compound especially suitable for programs targeting intracellular protein–protein interactions or kinases where cytosolic exposure is critical.

Broad-Spectrum Antiviral Screening Against Coronaviruses and Herpesviruses

Virology research groups can incorporate CAS 897458-21-8 directly into antiviral screening cascades, leveraging the core scaffold's demonstrated activity against feline coronavirus (EC50 = 7.5 µM, SI >13 for compound 3i), herpes simplex virus-1 (EC50 values of 9–20 µM for compounds 3c and 3g), and vaccinia virus (EC50 = 14 µM for compound 3g) [3]. The pyrrolidine amide analog provides a structurally distinct chemotype that can be benchmarked against the published hydrazide antiviral data to assess whether the tertiary amide substitution modulates potency or selectivity against specific viral families.

Focused Antitubercular Library Construction for M. tuberculosis H37Rv

Researchers constructing focused screening libraries against Mycobacterium tuberculosis can use CAS 897458-21-8 as a core building block for SAR exploration, supported by the antitubercular activity confirmed for the 6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl scaffold (compound 3j: IC50 = 6.16 µg/mL, IC90 = 14.39 µg/mL against M. tuberculosis H37Rv in the BACTEC 460 radiometric assay [3]). The pyrrolidine amide tail offers a new vector for further derivatization and potency optimization while maintaining the core architecture that has already produced single-digit µg/mL antitubercular activity.

Procurement-Efficient Hit Identification for Academic and Biotech Screening Centers

Academic screening centers and small-to-medium biotech enterprises with limited synthetic chemistry resources can rapidly acquire CAS 897458-21-8 from commercial suppliers at ≥95% purity , bypassing the 2–4 week timeline required for in-house synthesis of hydrazide or acetamide derivatives [1]. This compound can serve as an immediate entry point for primary screening in anticancer, antiviral, or antimicrobial assays, followed by hit validation and SAR expansion using the same commercially available scaffold as a consistent procurement backbone.

Quote Request

Request a Quote for 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.